

Determining the maximum tolerated dose of Azetidine-2-carboxylic acid in rodents

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Compound of Interest

Compound Name: Azetidine-2-carboxylic acid

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Technical Support Center: Azetidine-2-carboxylic Acid Rodent Studies

This technical support center provides guidance for researchers and drug development professionals on determining the maximum tolerated dose (MTD) of **Azetidine-2-carboxylic acid** (Aze) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is **Azetidine-2-carboxylic acid** and why is its MTD in rodents a concern?

A1: **Azetidine-2-carboxylic acid** is a non-proteinogenic amino acid that acts as a proline analogue.^[1] It can be mistakenly incorporated into proteins in place of proline, leading to the synthesis of faulty proteins.^{[1][2]} This misincorporation can cause a range of toxic and teratogenic effects, which have been observed in various animal species, including mice, rats, and hamsters.^{[1][3]} Therefore, determining the MTD is a critical step in any preclinical study to establish a safe dose range for further investigation.

Q2: What are the common signs of toxicity to watch for in rodents administered **Azetidine-2-carboxylic acid**?

A2: Researchers should monitor for a variety of clinical and pathological signs. In mice, high doses (e.g., 600 mg/kg) have been shown to induce clinical signs reminiscent of myelin basic

protein-mutant mice, which can include tremors and seizures.[4] Other general signs of toxicity may include weight loss, lethargy, and changes in posture, activity, or breathing.[5] At the cellular level, toxicity can manifest as damage to oligodendrocytes in the central nervous system, including abnormal nuclei and apoptosis (programmed cell death).[4] Liver toxicity has also been reported at higher doses.[6]

Q3: What are the known mechanisms of **Azetidine-2-carboxylic acid** toxicity?

A3: The primary mechanism of toxicity is its misincorporation into newly synthesized proteins in place of proline.[2][7] This leads to altered protein structure and function, causing cellular stress. Specifically, it can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][4] Furthermore, studies have indicated that **Azetidine-2-carboxylic acid** can trigger pro-inflammatory and pro-apoptotic (pro-cell death) pathways.[3][8]

Q4: Are there established MTD values for **Azetidine-2-carboxylic acid** in rodents?

A4: There is no single, universally established MTD for **Azetidine-2-carboxylic acid** in all rodent models, as the tolerated dose can vary significantly based on the species, strain, route of administration, and the experimental endpoint being measured. However, the available literature provides a range of doses that have been tested and the observed effects. For instance, a subcutaneous LD50 (the dose lethal to 50% of the animals) in mice has been reported as 1,000 mg/kg.[9] In contrast, studies focusing on teratogenicity have shown adverse effects in hamster and rat fetuses at doses of 200-600 mg/kg and 300 mg/kg, respectively.[3]

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
High mortality or severe adverse effects at initial doses.	The starting dose is too high.	Review the existing literature for the specific rodent model and administration route. If limited data is available, begin with a much lower dose and use a dose escalation study design. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common approach. [5]
Inconsistent results between animals in the same dose group.	Variability in drug formulation, administration technique, or underlying health of the animals.	Ensure the Azetidine-2-carboxylic acid is fully dissolved or homogenously suspended in the vehicle. Standardize the administration procedure (e.g., gavage technique). Use healthy, age- and weight-matched animals from a reputable supplier.
No observable toxicity at the highest tested dose.	The MTD may be higher than the tested range, or the observation period is too short.	If no adverse effects are seen, you may need to test higher doses. Extend the observation period to monitor for delayed toxicity. Ensure that appropriate endpoints for toxicity are being evaluated (e.g., histopathology, clinical chemistry) in addition to clinical signs.
Precipitation of Azetidine-2-carboxylic acid in the dosing solution.	Poor solubility in the chosen vehicle.	Azetidine-2-carboxylic acid has limited solubility in some common vehicles like DMSO. [7] It is more soluble in water. [10] Consider using aqueous

vehicles like phosphate-buffered saline (PBS) and ensure the concentration is within its solubility limits. Sonication may aid in dissolution.[\[10\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of **Azetidine-2-carboxylic acid** in rodents.

Table 1: Reported Toxic and Teratogenic Doses of **Azetidine-2-carboxylic Acid** in Rodents

Animal Model	Dose	Route of Administration	Observed Effects	Reference
Mouse (CD1)	600 mg/kg	Oral or Intraperitoneal	Clinical signs, oligodendrocyte abnormalities, apoptosis	[4]
Mouse	1,000 mg/kg	Subcutaneous	LD50	[9]
Mouse (Mammary Cancer Model)	200 mg/kg (twice daily)	Not Specified	Liver toxicity	[6]
Rat (Pregnant)	300 mg/kg (on day 8 of gestation)	Intraperitoneal	Vertebral fusions in fetuses	[9]
Rat (Pregnant)	200 mg/kg (twice daily for 2 days)	Not Specified	Retarded fetal lung growth	[11]
Hamster (Pregnant)	300 mg/kg (on gestational day 11)	Not Specified	Teratogenic effects, disrupted skeletal development	[6]
Hamster (Pregnant)	200-600 mg/kg (on gestational days 7-12)	Intraperitoneal	Teratogenic effects	[3]

Experimental Protocols

Protocol 1: Preliminary MTD Study in Mice (Dose Escalation)

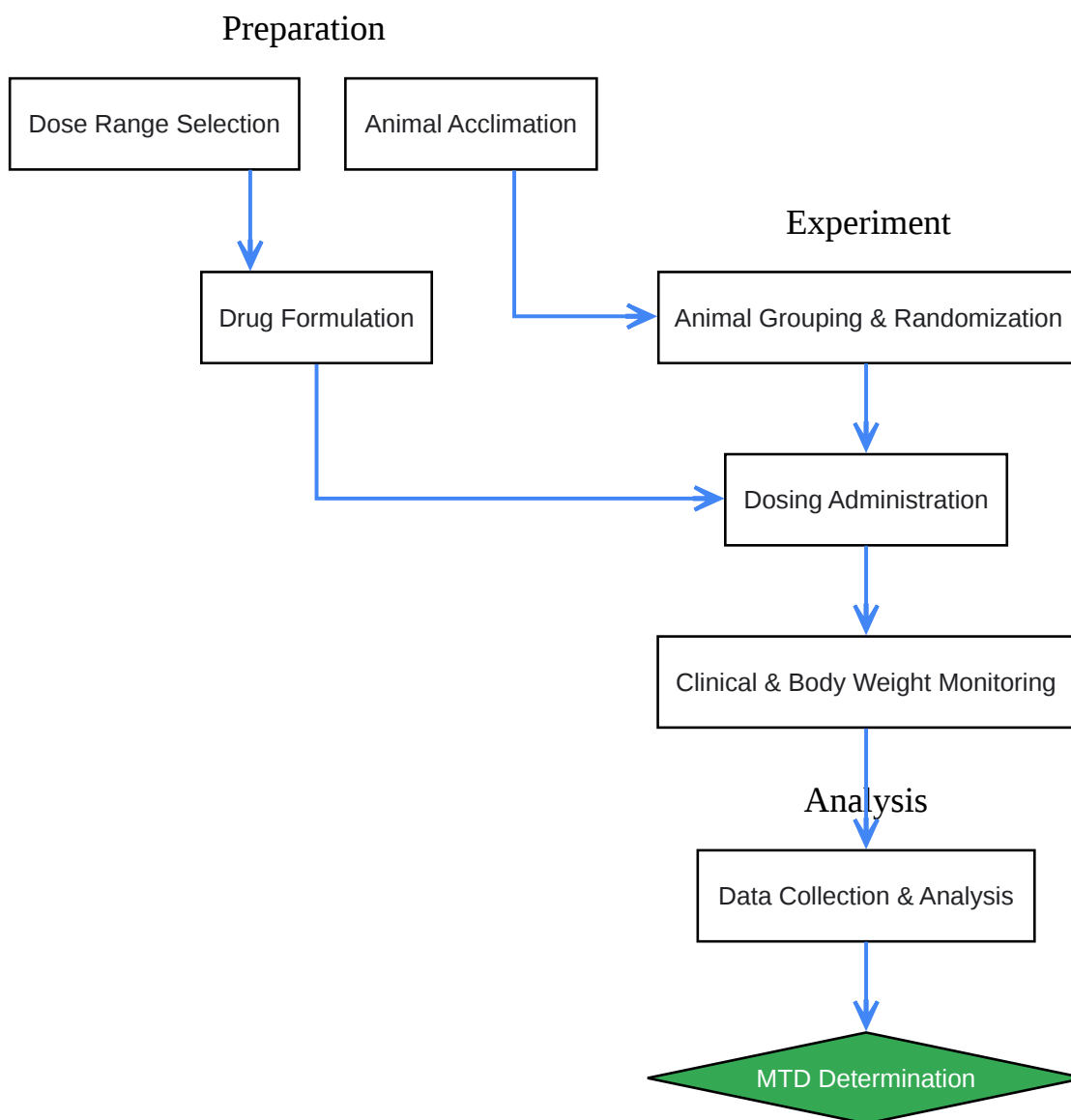
This protocol is a general guideline for determining the MTD of **Azetidine-2-carboxylic acid** in mice.

- Animal Model: Use a small group of healthy, age- and weight-matched mice (e.g., 3-5 mice per dose group).

- Dose Selection: Based on existing data, select a range of doses. A logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg) is recommended.[5]
- Formulation: Prepare the dosing solution on the day of administration. Dissolve **Azetidine-2-carboxylic acid** in a suitable vehicle (e.g., sterile water or PBS).
- Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
- Monitoring:
 - Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing).
 - Record body weight daily for up to 14 days.
- Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity, such as more than 15-20% body weight loss or severe clinical signs.[5]

Visualizations

Signaling Pathway of **Azetidine-2-carboxylic Acid**-Induced Cellular Stress



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